molecular formula C6H6N10 B072624 Melem CAS No. 1502-47-2

Melem

Cat. No.: B072624
CAS No.: 1502-47-2
M. Wt: 218.18 g/mol
InChI Key: YSRVJVDFHZYRPA-UHFFFAOYSA-N
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Description

Mechanism of Action

Target of Action

Melem, a small molecule with a heptazine backbone composed only of nitrogen, carbon, and hydrogen, is known to emit light in the near-ultraviolet region . It is a well-known building unit of carbon nitride (CN) polymers . The primary targets of this compound are organic light-emitting diodes (OLEDs), where it serves as an alternative to phosphorescent materials containing heavy metallic elements .

Mode of Action

This compound exhibits high photoluminescence (PL) quantum yield and delayed fluorescence . The mechanism underlying the high PL quantum yield involves the triplet state in the light-emission mechanism . When the amount of dissolved oxygen in the this compound solution is increased, the PL quantum yield and emission lifetime decrease significantly . This indicates that the triplet state plays a crucial role in the light-emission mechanism .

Biochemical Pathways

The formation of this compound results from the condensation of melamine and isomerization of melam . This process is part of the thermal synthesis of graphitic carbon nitride (g-C3N4) . The weak signal near 2135 cm−1 in the Fourier Transform Infrared Spectra (FTIR) corresponds to the vibration of carbodi-imines (–N C N–), which further proves the proposed reaction path .

Pharmacokinetics

It is known that when heated above 560°, this compound transforms into a graphite-like c−n material

Result of Action

The result of this compound’s action is the production of an extremely high PL quantum yield by upconversion from the triplet to the singlet excited state . This makes this compound a thermally activated delayed fluorescence (TADF) material . Furthermore, this compound is known to emit light in the near-ultraviolet region .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the stimuli-responsive polymer film shows anisotropic responses in both radial and axial directions on contacting with different solvents (liquid or vapor) in a single material . Complex multi-dimensional motion patterns can be actuated and reversibly controlled by virtue of different interactions within the 1D line and 2D film as well as the gradients along the thickness direction .

Properties

IUPAC Name

11-imino-2,4,6,8,10,12,13-heptazatricyclo[7.3.1.05,13]trideca-1(12),2,4,7,9-pentaene-3,7-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N10/c7-1-10-4-12-2(8)14-6-15-3(9)13-5(11-1)16(4)6/h(H6,7,8,9,10,11,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSRVJVDFHZYRPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NC2=NC(=N)N=C3N2C(=NC(=N3)N)N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40164493
Record name Melem
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40164493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1502-47-2
Record name Melem
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1502-47-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Melem
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001502472
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Melem
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40164493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3,4,6,7,9,9b-heptaazaphenalene-2,5,8-triamine
Source European Chemicals Agency (ECHA)
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Record name MELEM
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of Melem?

A1: this compound's molecular formula is C6H6N10, and its molecular weight is 234.19 g/mol. []

Q2: How can this compound be characterized spectroscopically?

A2: this compound can be characterized using various spectroscopic techniques including: * Solid-state NMR (SSNMR): Provides detailed information about the structure and bonding within this compound. [, ] * Infrared (IR) and Raman Spectroscopy: Offer insights into the vibrational modes of the molecule, confirming the presence of specific functional groups. [, ] * X-ray Photoelectron Spectroscopy (XPS): Reveals information about the elemental composition and chemical bonding states within this compound. [] * Photoluminescence Spectroscopy: Characterizes the light emission properties of this compound, including its fluorescence spectrum and fluorescence decay. [, , , , ]

Q3: What is the significance of the heptazine unit in this compound's structure?

A3: The heptazine unit (C6N7) forms the core of this compound's structure. This electron-deficient aromatic ring system is responsible for many of this compound's unique properties, including its photocatalytic activity and ability to form strong hydrogen bonds. [, ]

Q4: How is this compound synthesized?

A5: this compound can be synthesized through the thermal condensation of various C-N-H compounds, such as melamine, dicyandiamide, ammonium dicyanamide, or cyanamide. This process typically involves heating the precursors to temperatures up to 450°C in sealed reaction vessels. []

Q5: Can the synthesis of this compound be scaled up to larger quantities?

A6: Yes, new synthetic approaches have been developed that allow for the preparation of this compound in larger quantities, paving the way for its practical applications. []

Q6: Can this compound form adducts with other molecules?

A7: Yes, this compound can form adducts with various molecules, including melamine, cyanuric acid, and phosphoric acid. These adducts exhibit distinct crystal structures and properties compared to pure this compound. [, , , , ]

Q7: How does the presence of acids affect the aggregation behavior of this compound?

A8: The presence of certain tricarboxylic acids, such as 1,3,5-tris(4-carboxyphenyl)benzene (TPCA), can induce the formation of hydrogels with this compound, even though this compound has limited solubility in water. This aggregation behavior is size-selective, with larger tricarboxylic acids being more effective at promoting hydrogel formation. []

Q8: What are the advantages of using a top-down approach for this compound synthesis?

A9: A top-down design using melamine-based g-C3N4 as a precursor, treated with concentrated sulfuric acid at 80 °C, offers several advantages for this compound synthesis, including:* Simplicity: The process requires only 1 hour of stirring and does not necessitate controlled conditions or an inert atmosphere.* Scalability: Gram-scale production of this compound is achievable.* Purity: The this compound is produced selectively as a monomer, eliminating the need for complex purification techniques. []

Q9: What are the potential applications of this compound?

A10: this compound has shown promise in various applications, including: * Photocatalysis: this compound and its derivatives exhibit photocatalytic activity, particularly in hydrogen evolution from water splitting and degradation of organic pollutants. [, , , , , , , ] * Luminescent Materials: this compound displays intriguing photoluminescence properties, making it a potential candidate for light-emitting devices. [, , , ] * Bioimaging: Two-dimensional this compound nanosheets have been explored as bioimaging agents due to their high photoluminescence efficiency and low cytotoxicity. [] * Adsorption: this compound's porous structure and large surface area make it suitable for applications requiring adsorption capabilities. []

Q10: How does this compound function as a photocatalyst?

A11: this compound's photocatalytic activity stems from its electronic structure, specifically: * Light Absorption: this compound can absorb light in the UV-visible region, exciting electrons to higher energy levels. [] * Charge Separation: The excited electrons and the resulting holes can participate in redox reactions. [, ] * Catalytic Sites: The terminal amine groups on this compound serve as primary reduction sites for catalytic reactions. []

Q11: Can this compound's photocatalytic activity be enhanced?

A12: Yes, several strategies can enhance this compound's photocatalytic performance: * Morphology Control: Synthesizing this compound with specific morphologies, such as nanosheets or nanorods, can increase its surface area and improve light absorption. [, ] * Doping: Introducing heteroatoms, such as oxygen, into the this compound structure can modify its electronic band structure and enhance charge separation. [] * Hybridization: Combining this compound with other materials, such as metal nanoparticles or polyoxometalates, can create synergistic effects that boost its catalytic activity. [, ]

Q12: Does this compound exhibit any specific selectivity in catalytic reactions?

A13: Yes, this compound-based hydrazone-linked polymeric carbon nitrides have shown enhanced selectivity and activity in the visible-light-driven aerobic oxidation of benzyl alcohol to benzaldehyde, outperforming traditional graphitic carbon nitride (g-C3N4) by 17 times. []

Q13: Can this compound be used as a smoke suppressant in polymers?

A14: Yes, this compound has shown promise as a smoke suppressant in polyamide 6.6. It improves the protective layer formed during combustion and acts as an adjuvant to flame retardants. This compound can reduce total smoke production by up to 41% and alters the mode of action of certain flame retardants, enhancing their effectiveness. []

Q14: Have computational methods been applied to study this compound?

A15: Yes, computational chemistry techniques, particularly density functional theory (DFT) calculations, have been employed to investigate this compound's structural, electronic, and optical properties. [, , , , ]

Q15: What insights have computational studies provided into this compound's properties?

A16: Computational studies have revealed valuable information about this compound, such as: * Electronic Structure: DFT calculations have confirmed the electronic structure of this compound, revealing the distribution of frontier orbitals and identifying potential catalytic sites. [, ] * Optical Properties: Theoretical calculations have been used to understand this compound's absorption and emission spectra, providing insights into its photophysical behavior. [] * Hydrogen Bonding: DFT methods have been instrumental in elucidating the hydrogen bonding patterns in this compound crystals and adducts. [, , ] * Spin Splitting: It has been demonstrated through first-principles calculations that spin splitting can be induced and modulated in a one-dimensional helical this compound chain, suggesting potential applications in spintronics. []

Q16: Is this compound stable under ambient conditions?

A17: Yes, this compound exhibits good thermal and chemical stability under ambient conditions. []

Q17: How does the stability of this compound hydrate compare to that of anhydrous this compound?

A18: While the crystal structure of this compound hydrate is significantly disrupted upon dehydration, it exhibits hygroscopicity and can reabsorb moisture from the air, restoring its original structure. This indicates a degree of reversibility in its hydration/dehydration behavior. []

Q18: Can this compound's stability be further enhanced?

A19: While this compound inherently possesses good stability, research suggests its incorporation into specific formulations, such as the this compound-silver (this compound-Ag) coordination framework, can enhance its stability and influence its morphology. []

Q19: How does the incorporation of this compound into a Langmuir-Blodgett (LB) film affect its emission properties?

A20: When this compound is intercalated into an LB film containing lanthanide ions, its emission properties are significantly altered. The heavy metal effect of lanthanides, particularly praseodymium (Pr(III)), enhances the external heavy atom effect on this compound, leading to an unusual triplet state formation and energy transfer pathways distinct from those observed in the solid state. []

Q20: What is known about the environmental impact of this compound?

A20: Currently, there is limited research specifically addressing the environmental impact and degradation pathways of this compound. Further investigations are needed to assess its ecotoxicological effects and develop strategies for responsible waste management.

Q21: What are the prospects for recycling and sustainable use of this compound?

A21: Given the growing interest in this compound for various applications, exploring sustainable practices, including recycling and responsible waste management, will be crucial for its long-term viability and minimizing potential environmental impact.

Q22: What are the key research infrastructure and resources for studying this compound?

A22: A wide range of tools and resources are employed in this compound research: * Synthesis Equipment: Tube furnaces, autoclaves, and other high-temperature reaction systems are essential for synthesizing this compound and its derivatives. * Characterization Techniques: Techniques like XRD, NMR, XPS, and various microscopy methods are crucial for structural and compositional analysis. * Computational Resources: High-performance computing clusters and software packages for DFT calculations are essential for theoretical investigations.

Q23: What are some of the milestones in this compound research?

A24: Key milestones in understanding this compound include: * Structure Determination: The determination of this compound's crystal structure using X-ray powder diffraction marked a significant advancement in understanding its properties. [] * Photocatalytic Activity: The discovery of this compound's photocatalytic activity, particularly in hydrogen evolution, sparked significant interest in its potential for energy applications. [] * Material Hybridization: The development of hybrid materials incorporating this compound with metal nanoparticles, polyoxometalates, and other components has led to enhanced catalytic performance and broadened its application scope. [, ] * Top-Down Synthesis: The introduction of a simplified top-down approach for this compound synthesis using readily available precursors has made it more accessible for research and potential industrial applications. []

Q24: What are the future directions in this compound research?

A24: Future research on this compound is likely to focus on: * Mechanism Understanding: Gaining a deeper understanding of the photocatalytic and catalytic mechanisms of this compound to further optimize its activity and selectivity. * Novel Applications: Exploring new applications of this compound beyond photocatalysis, such as in optoelectronics, sensing, and biomedicine. * Scalable Synthesis: Developing more efficient and cost-effective methods for large-scale production of high-quality this compound. * Environmental Impact: Investigating the environmental fate and potential toxicity of this compound and developing strategies for its sustainable use and disposal.

Q25: Can this compound form self-assembled structures on surfaces?

A26: Yes, this compound molecules can self-assemble into ordered structures on various surfaces, including gold (Au(111)) and silver (Ag(111)). These structures are stabilized by intermolecular hydrogen bonding interactions. [, , , ]

Q26: How does the electrochemical potential influence the self-assembly of this compound and melamine?

A27: The electrochemical potential plays a crucial role in controlling the adsorption and self-assembly of this compound and melamine on surfaces like Au(111). By varying the potential, different structures can be formed, highlighting the sensitivity of these processes to the electrochemical environment. []

Q27: How do the hydrogen bonding patterns of melamine and this compound differ in their self-assembled structures?

A28: Melamine primarily forms one type of hydrogen bond, leading to limited structural diversity in its self-assemblies. In contrast, this compound can engage in three distinct types of hydrogen bonding, resulting in a wider variety of self-assembled structures. This difference highlights the role of molecular structure in dictating intermolecular interactions and the resulting supramolecular architectures. []

Q28: Can the hydrogen bonds in this compound self-assemblies be manipulated?

A29: Yes, studies have shown that tip manipulation techniques, such as those used in scanning tunneling microscopy, can be employed to transform the hydrogen bonding configurations within this compound self-assemblies. This ability to directly manipulate intermolecular interactions at the nanoscale offers exciting possibilities for tailoring the properties and functionality of these materials. []

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